4-(3,4-Dichlorobenzyl)piperidine - 220772-32-7

4-(3,4-Dichlorobenzyl)piperidine

Catalog Number: EVT-3253529
CAS Number: 220772-32-7
Molecular Formula: C12H15Cl2N
Molecular Weight: 244.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of organic compounds with significant research interest due to their activity as opioid receptor antagonists [, ]. These compounds are structurally similar to opioids but act differently, blocking the effects of opioids rather than mimicking them. They are synthetically derived and are not naturally occurring. Variations in the N-substituent lead to differences in receptor selectivity and pharmacological properties, highlighting the importance of this structural feature [].

Synthesis Analysis
  • General Synthesis Strategy: The synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives generally involves multi-step procedures starting from readily available starting materials like 1,3-dimethyl-4-piperidinone [].
  • Key Steps:
    • Dehydration and cis-Thermal Elimination: A crucial step involves the selective dehydration of a 1,3-dimethyl-4-arylpiperidinol intermediate, achieved through cis-thermal elimination of a corresponding alkyl carbonate derivative []. The choice of the alkyl group in the carbonate is critical, with ethyl, isobutyl, and isopropyl groups providing optimal yields [].
    • Regio- and Stereoselective Alkylation: Alkylation of a metalloenamine intermediate, generated by deprotonation of a 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine, allows for the regio- and stereospecific introduction of substituents, leading to the desired trans-3,4-dimethyl configuration [].
Molecular Structure Analysis
  • Conformationally Restricted Analogues: The study of structurally rigid analogues, such as those incorporating fused bicyclic ring systems like octahydroquinolizines, provides valuable insights into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines []. This approach helps to identify the optimal spatial arrangement of functional groups for interaction with opioid receptors.
  • Key Structural Features:
    • 3-Hydroxyphenyl Group Orientation: The orientation of the 3-hydroxyphenyl group relative to the piperidine ring significantly influences receptor affinity and functional activity []. Analogues with the 3-hydroxyphenyl group constrained to the piperidine equatorial orientation exhibit higher potency compared to those with more flexible structures [].
    • N-Substituent: The size and polarity of the N-substituent significantly influence opioid receptor subtype selectivity and the overall pharmacological profile of the molecule [].
Mechanism of Action
  • Opioid Receptor Antagonism: N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines primarily act as opioid receptor antagonists [, , ]. They bind to opioid receptors (mu, kappa, delta), preventing the binding and subsequent effects of endogenous opioids and opioid agonists. This antagonism is a key mechanism underlying their potential therapeutic applications in addressing opioid-induced side effects and treating opioid addiction.
  • Peripheral Selectivity: Certain derivatives, such as LY246736 (alvimopan), exhibit selective distribution to peripheral opioid receptors, minimizing central nervous system effects [, ]. This peripheral selectivity is particularly valuable in treating gastrointestinal motility disorders, where it mitigates opioid-induced bowel dysfunction without interfering with centrally mediated analgesia [, , ].
Physical and Chemical Properties Analysis
  • N-Substituent: The nature of the N-substituent significantly influences the compound's lipophilicity, which in turn affects its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion [, , ].
  • Structural Modifications: Modifications to the piperidine ring, like the introduction of additional rings or functional groups, can alter its polarity, solubility, and overall chemical reactivity [, , ].
Applications
  • Opioid-Induced Gastrointestinal Disorders: Peripherally selective antagonists like LY246736 (alvimopan) are effective in treating postoperative ileus and opioid-induced constipation by blocking opioid receptors in the gut without affecting central analgesia [, ].
  • Obesity Treatment: Certain derivatives, like LY255582, have shown potential as anti-obesity agents due to their ability to modulate feeding behavior and energy expenditure, likely through mechanisms related to opioid receptor antagonism in the central nervous system [].
  • Substance Abuse Treatment: Kappa opioid receptor antagonists, exemplified by JDTic and its analogues, hold promise as pharmacotherapies for treating depression, anxiety, and addiction to substances like nicotine, alcohol, and cocaine [, ]. These antagonists act by blocking the dysphoric and rewarding effects mediated by kappa opioid receptors.
Future Directions
  • Structure-Activity Relationship Studies: Further exploration of the structure-activity relationship is crucial to optimizing the potency, selectivity, and pharmacokinetic properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines [, , ].
  • Drug Design and Development: Designing and synthesizing novel conformationally restricted analogues can help refine our understanding of the bioactive conformation and lead to the development of more potent and selective opioid receptor antagonists [, ].
  • Clinical Trials and Therapeutic Applications: Conducting clinical trials to evaluate the safety and efficacy of promising derivatives in various disease models, including those related to opioid addiction, pain management, and gastrointestinal disorders, is essential [, ].
  • Investigating Novel Mechanisms: Exploring the potential involvement of these compounds in other signaling pathways beyond opioid receptors could uncover new therapeutic applications for this class of compounds [, ].

tert-Butyl 4-(3,4-Dichloroanilino)piperidine-1-carboxylate

    Compound Description: This compound features a piperidine ring substituted at the 4-position with a 3,4-dichloroanilino group. It is noteworthy due to its crystal structure, which reveals a chair conformation for the piperidine ring and equatorial positions for both substituents.

(4‐Oxo‐3,4‐dihydroquinazolin‐3‐yl)methyl piperidine‐1‐carbodithioate

    Compound Description: This compound incorporates a piperidine ring functionalized at the nitrogen atom with a carbodithioate group linked to a 4-oxo-3,4-dihydroquinazoline moiety. Its crystal structure indicates a chair conformation for the piperidine ring.

(3,4‐[3H]cyclohexyl)‐N‐[1(2‐benzo[b]thienyl)cyclohexyl]piperidine {[3H]BTCP}

    Compound Description: This radiolabeled compound, [3H]BTCP, is recognized as a selective probe for the dopamine-reuptake complex. It features a piperidine ring with a complex substitution pattern involving cyclohexyl and benzo[b]thienyl groups.

N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines

    Compound Description: This class of compounds represents pure opioid receptor antagonists. They are characterized by a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core with varying substituents on the nitrogen atom. Several derivatives exhibit high potency as mu and kappa antagonists, showcasing their potential in addressing opioid-related disorders.

Properties

CAS Number

220772-32-7

Product Name

4-(3,4-Dichlorobenzyl)piperidine

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]piperidine

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

InChI

InChI=1S/C12H15Cl2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2

InChI Key

JROWTKYJKHIRGD-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CNCCC1CC2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.